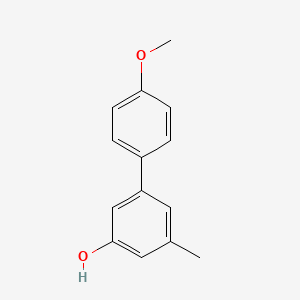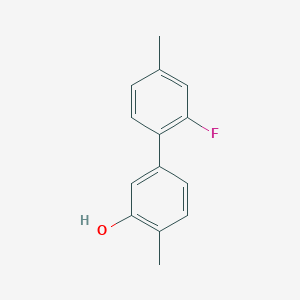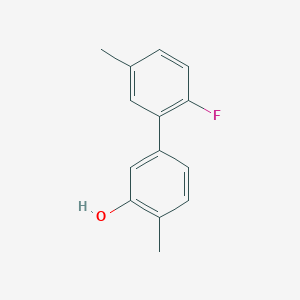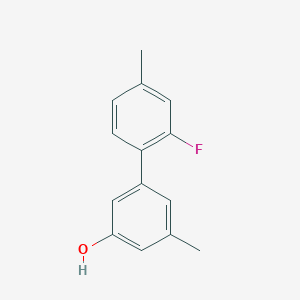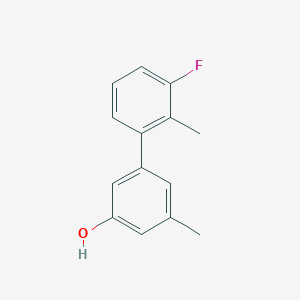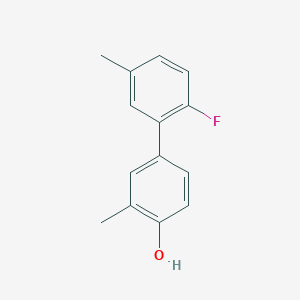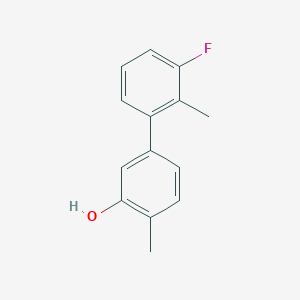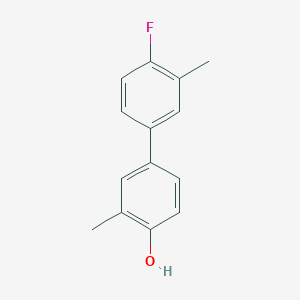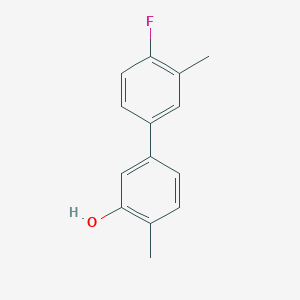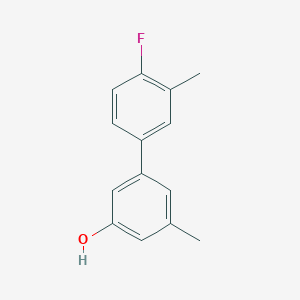
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% (5-FMP-3-MP) is a synthetic compound with unique properties that have led to its use in a variety of scientific research applications. It is a white solid with a melting point of 117-118°C and a boiling point of 261°C. 5-FMP-3-MP has been used in a range of research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. In addition, 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% has been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to the active sites of enzymes and preventing them from catalyzing reactions. In addition, 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is believed to act as a ligand in coordination chemistry, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% are not well understood. However, studies have shown that the compound can inhibit the activity of enzymes, including proteases, phosphatases, and kinases. In addition, 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% has been shown to bind to metal ions, such as iron, copper, and zinc, and form complexes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% in laboratory experiments offers several advantages. First, the compound is relatively stable and has a low toxicity, making it safe to handle and store. Second, it is relatively inexpensive and easy to obtain. Third, the compound is soluble in a variety of organic solvents, making it easy to use in reactions. However, there are some limitations to using 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% in laboratory experiments. First, the compound is not very reactive and can be difficult to use in certain reactions. Second, the compound can bind to metal ions, making it difficult to use in reactions involving metal ions.
Orientations Futures
There are several potential future directions for the use of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% in scientific research. First, the compound could be used to study the structure and function of proteins and DNA. Second, the compound could be used as a fluorescent probe for the detection of metal ions. Third, the compound could be used to study the mechanism of action of enzymes. Fourth, the compound could be used to synthesize other compounds. Finally, the compound could be used to study the binding of metal ions to proteins.
Méthodes De Synthèse
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is synthesized by a two-step process. The first step involves the reaction of 3-fluoro-4-methylphenol with methyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 5-(3-fluoro-4-methylphenyl)-3-methylphenol iodide. The second step involves the reaction of the iodide with sodium borohydride, which yields 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% as the product.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-5-12(7-13(16)6-9)11-4-3-10(2)14(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRUCJTWAYWPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683747 |
Source


|
| Record name | 3'-Fluoro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-44-0 |
Source


|
| Record name | 3'-Fluoro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



